(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL: is a chiral compound with significant potential in various scientific fields. Its structure consists of an amino group, a chlorinated fluorophenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzaldehyde and ®-3-amino-1-propanol.
Condensation Reaction: The aldehyde group of 5-chloro-2-fluorobenzaldehyde reacts with the amino group of ®-3-amino-1-propanol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate biochemical pathways involved in disease processes or cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL: can be compared with other chiral amino alcohols and substituted phenyl compounds.
Examples: Compounds like (3R)-3-Amino-3-(4-chlorophenyl)propan-1-OL and (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL.
Uniqueness
Structural Features: The presence of both chlorine and fluorine atoms in the phenyl ring imparts unique chemical properties.
Reactivity: The compound’s reactivity is influenced by the electronic effects of the substituents on the phenyl ring.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11ClFNO |
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Molecular Weight |
203.64 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-chloro-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
WPERATYSRCSPQN-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@@H](CCO)N)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CCO)N)F |
Origin of Product |
United States |
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